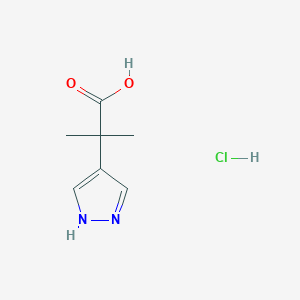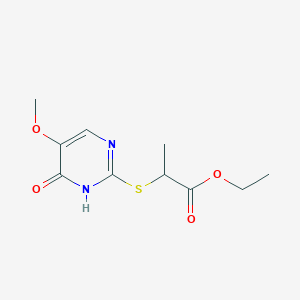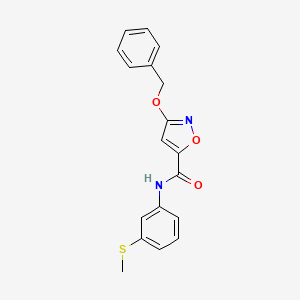![molecular formula C22H27N3O5S B2494045 N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252923-84-4](/img/no-structure.png)
N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
The compound belongs to a class of molecules that are significant in the synthesis of pharmaceutical and natural products. For example, derivatives of 2,3-dimethoxybenzyl N-acetylcarbamate have been utilized as versatile equivalents of N-acetamide nucleophiles, showcasing their utility in the synthesis of substituted products, which can be further transformed into N-alkylacetamides. These methodologies are pivotal for the development of novel compounds with potential therapeutic applications (Sakai et al., 2022).
Antimicrobial Research
Compounds structurally related to the one have demonstrated antimicrobial properties. For instance, derivatives synthesized using citrazinic acid as a starting material have shown promising antibacterial and antifungal activities. This highlights the compound's potential as a starting point for the development of new antimicrobial agents (Hossan et al., 2012).
Antitumor Activity
Derivatives of this compound have been explored for their antitumor activities. For example, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have been tested for anticancer activity on a range of cancer cell lines, showing potential as anticancer agents (Al-Sanea et al., 2020).
Enzyme Inhibition Studies
The compound's analogs have been used to study enzyme inhibition, notably thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in DNA synthesis. These studies aim to develop potent inhibitors that can serve as cancer treatments or in other disease contexts requiring inhibition of cell proliferation (Gangjee et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2,3-dimethoxybenzaldehyde with 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid, followed by reduction and acetylation reactions.", "Starting Materials": [ "2,3-dimethoxybenzaldehyde", "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 2,3-dimethoxybenzaldehyde with 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid in the presence of pyridine and methanol to form N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide.", "Step 2: Reduction of the imine group in N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide using sodium borohydride in methanol to form the corresponding amine.", "Step 3: Acetylation of the amine group in the product of step 2 using acetic anhydride in chloroform to form the final product, N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] } | |
CAS-Nummer |
1252923-84-4 |
Molekularformel |
C22H27N3O5S |
Molekulargewicht |
445.53 |
IUPAC-Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H27N3O5S/c1-14(2)8-10-24-21(27)20-16(9-11-31-20)25(22(24)28)13-18(26)23-12-15-6-5-7-17(29-3)19(15)30-4/h5-7,9,11,14H,8,10,12-13H2,1-4H3,(H,23,26) |
InChI-Schlüssel |
DFTOIVRQZDMQKZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=C(C(=CC=C3)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2493963.png)



![methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493970.png)




![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)
![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)
![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)

